molecular formula C26H25N3O2 B11545019 N'-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide

N'-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B11545019
M. Wt: 411.5 g/mol
InChI Key: QOFSOJPQMZCILY-WPWMEQJKSA-N
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Description

N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves several steps. The starting material, 2-phenyl-1H-indole-3-carbaldehyde, is reacted with 2-(4-propylphenoxy)acetohydrazide under specific reaction conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the product. Industrial production methods may involve scaling up the reaction and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is involved in the inflammatory response . The compound forms hydrogen bonds with key amino acids in the active site of COX-2, leading to its inhibition and providing anti-inflammatory effects . Additionally, it may interact with other molecular targets and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide can be compared with other indole derivatives that exhibit similar biological activities. Some similar compounds include 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives . These compounds also show anti-inflammatory and analgesic activities but may differ in their potency and selectivity. The uniqueness of N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide lies in its specific chemical structure, which contributes to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C26H25N3O2/c1-2-8-19-13-15-21(16-14-19)31-18-25(30)29-27-17-23-22-11-6-7-12-24(22)28-26(23)20-9-4-3-5-10-20/h3-7,9-17,28H,2,8,18H2,1H3,(H,29,30)/b27-17+

InChI Key

QOFSOJPQMZCILY-WPWMEQJKSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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